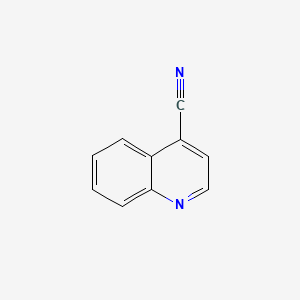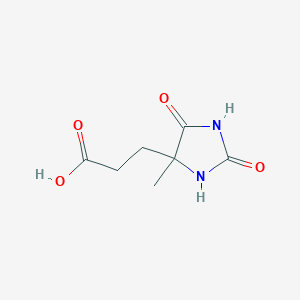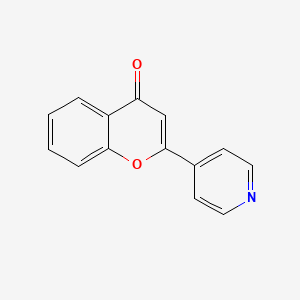
Quinoline-4-carbonitrile
概要
説明
Quinoline-4-carbonitrile is a compound with the molecular formula C10H6N2 . It is also known by other names such as 4-cyanoquinoline and 4-Quinolinecarbonitrile . The molecular weight of this compound is 154.17 g/mol .
Synthesis Analysis
There are several methods for the synthesis of quinoline derivatives, including quinoline-4-carbonitrile. Some of these methods include the use of microwave, clay or other catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis . A synthetic approach for the accelerated assembly of quinoline-4-carboxamide and quinoline-4-carboxylate nuclei has also been presented .Molecular Structure Analysis
The molecular structure of Quinoline-4-carbonitrile can be represented by the InChI codeInChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9 (8)10/h1-6H . The Canonical SMILES representation is C1=CC=C2C (=C1)C (=CC=N2)C#N . Chemical Reactions Analysis
Quinoline derivatives, including quinoline-4-carbonitrile, have been synthesized using various green and clean syntheses using alternative reaction methods . These methods aim to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .Physical And Chemical Properties Analysis
Quinoline-4-carbonitrile has a molecular weight of 154.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 154.053098200 g/mol . The Topological Polar Surface Area is 36.7 Ų . The Heavy Atom Count is 12 .科学的研究の応用
Photovoltaic Applications
Quinoline derivatives, including Quinoline-4-carbonitrile, have gained popularity in third-generation photovoltaic applications . They have been used in the development of photovoltaic cells, with their properties such as absorption spectra and energy levels being detailed for these applications . The architecture and design of photovoltaic cells using quinoline derivatives have been described, and their performance for polymer solar cells and dye-synthesized solar cells has been highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been demonstrated and described for this application .
Transistors
Quinoline derivatives are also used in transistors . Their use in this field has been described .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . This is a potential field of application .
Synthesis of Heterocyclic Compounds
Quinoline derivatives have important applications in synthetic organic chemistry . They are used in the synthesis of heterocyclic compounds .
Corrosion Inhibitors
Quinoline derivatives have been applied as corrosion inhibitors . For example, NPQC, a quinoline derivative, has been shown to have a better ability to inhibit the corrosion of iron .
作用機序
Target of Action
Quinoline-4-carbonitrile is a derivative of the quinoline scaffold, which is known for its diverse biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .
Mode of Action
The interaction of quinoline-4-carbonitrile with its targets results in significant changes in cellular processes. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-4-carbonitrile affects the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Pharmacokinetics
The quinoline scaffold is known for its synthetic value in organic and pharmaceutical chemistry, suggesting that its derivatives may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of quinoline-4-carbonitrile’s action are likely to be diverse, given the wide range of biological activities associated with quinoline derivatives . For instance, certain derivatives have been found to exhibit antimicrobial activity , while others have been used as corrosion inhibitors for mild steel .
Action Environment
The action, efficacy, and stability of quinoline-4-carbonitrile can be influenced by various environmental factors. For example, the synthesis of quinoline derivatives has been achieved under different conditions, including solvent-free conditions under microwave irradiation . These conditions can potentially affect the compound’s action and stability.
Safety and Hazards
Quinoline-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
将来の方向性
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Future research directions could include developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .
特性
IUPAC Name |
quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAUEMFOKUWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296998 | |
| Record name | 4-cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-carbonitrile | |
CAS RN |
2973-27-5 | |
| Record name | 2973-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic routes used to produce quinoline-4-carbonitrile derivatives?
A1: Several methods have been developed for synthesizing quinoline-4-carbonitrile derivatives. One approach involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones, followed by reduction with tin(II) chloride to yield the desired product []. Another method utilizes the condensation of 2-(1-pyrrolidinyl)benzaldehydes with substituted acetonitriles, followed by thermal cyclization []. Additionally, a clean and energy-efficient multicomponent reaction at room temperature, employing ammonium chloride as a catalyst and water as a solvent, has been reported for the synthesis of novel [, , ]triazolo[1,5-a]quinoline derivatives [].
Q2: What is the molecular formula and weight of quinoline-4-carbonitrile?
A2: Quinoline-4-carbonitrile has the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol.
Q3: Are there any reported spectroscopic data available for quinoline-4-carbonitrile?
A3: While specific spectroscopic data for quinoline-4-carbonitrile itself is limited in the provided abstracts, derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of 5-(4-Fluorophenyl)-2,6-dioxo-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]quinoline-4-carbonitrile was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions []. Additionally, techniques such as FT-IR, 1H & 13C NMR, and mass spectrometry have been employed to elucidate the structures of novel [, , ]triazolo[1,5-a]quinoline derivatives [].
Q4: Have any studies explored the structure-activity relationship (SAR) of quinoline-4-carbonitrile derivatives?
A5: While dedicated SAR studies are not explicitly mentioned, research on tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives highlights the influence of structural modifications on antimicrobial activity [, ]. This suggests that systematic SAR investigations could unveil crucial insights for optimizing the biological properties of these compounds.
Q5: Are there any known applications of quinoline-4-carbonitrile in material science?
A8: One study describes the photochemical fragmentation of a photoacid generator (PAG) containing a quinoline-4-carbonitrile moiety []. This process leads to the formation of tricyclic thieno[2,3-b]quinoline-4-carbonitrile heterocycles and the release of acid, which can be used in polymer resist modifications. This highlights a potential application in material science, particularly in photolithography and related fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)





